CC-401

描述

CC-401 is a second-generation ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). It is known for its potential antineoplastic activity and has been studied for its effects on various cellular processes, including β-cell replication and inhibition of renal fibrosis .

准备方法

CC-401 is synthesized through a series of chemical reactions involving anthrapyrazolone derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

化学反应分析

CC-401 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

CC-401 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of JNK and its effects on various signaling pathways.

作用机制

CC-401 exerts its effects primarily through the inhibition of JNK. By binding to the ATP-binding site of JNK, this compound prevents the phosphorylation and activation of downstream targets involved in cell proliferation, apoptosis, and stress responses. This inhibition leads to various cellular effects, including the promotion of β-cell replication and the reduction of renal fibrosis .

相似化合物的比较

CC-401 is unique in its selectivity and potency as a JNK inhibitor. Similar compounds include:

SP600125: Another JNK inhibitor, but with lower selectivity and potency compared to this compound.

AS601245: A JNK inhibitor with a different chemical structure and slightly different inhibitory profile.

JNK-IN-8: A covalent inhibitor of JNK with high selectivity but different pharmacokinetic properties

This compound stands out due to its dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) 1A and 1B inhibition, which contributes to its unique biological effects .

生物活性

CC-401, also known as a potent c-Jun N-terminal kinase (JNK) inhibitor, has garnered attention for its potential in promoting β-cell replication, particularly in the context of diabetes treatment. This compound has been evaluated for its biological activity through various in vitro and in vivo studies, revealing significant insights into its mechanisms and therapeutic applications.

This compound operates primarily by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B, which play crucial roles in cellular proliferation and survival. This inhibition leads to several downstream effects:

- Inhibition of p27Kip1 : this compound reduces the phosphorylation and stabilization of p27Kip1, a known inhibitor of cell cycle progression. This action promotes β-cell replication by allowing cells to enter the cell cycle more readily .

- Gene Expression Modulation : The compound enhances the expression of replication-promoting genes such as MYBL2 and FOXM1, which are typically suppressed by the RB-like, E2F, and DREAM complexes .

- Synergistic Effects : The activity of this compound is further enhanced when combined with inhibitors targeting glycogen synthase kinase-3β (GSK-3β) or activin A receptor type II-like kinase (ALK5), indicating a potential for combinatorial therapies .

In Vitro Studies

In laboratory settings, this compound has demonstrated the ability to induce β-cell replication in both rodent and human models:

- Rodent Models : In vitro studies using rat β-cells showed a broad responsiveness to this compound treatment, significantly increasing cell replication rates.

- Human Models : Human β-cells exhibited more selective responsiveness; replication was consistently induced only with DYRK1A/B inhibition. Notably, this compound increased the percentage of insulin-positive cells marked with Ki67, indicating active proliferation .

In Vivo Studies

In vivo experiments involving C57BL/6J mice revealed:

- Mice treated with this compound (25 mg/kg) showed increased β-cell proliferation without significant acute effects on blood glucose levels or animal behavior. However, higher doses led to weight loss .

- The pancreatic tissue analysis demonstrated a notable increase in BrdU-positive cells after treatment, confirming enhanced β-cell replication in vivo .

Data Table: Summary of this compound's Biological Activity

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Rat β-cells | Significant increase in replication rates |

| In Vitro | Human β-cells | Selective response; consistent induction only with DYRK inhibition |

| In Vivo | C57BL/6J Mice | Increased BrdU-positive cells; no acute behavioral changes |

| Combination | Various Models | Enhanced effects when combined with GSK-3β or ALK5 inhibitors |

Future Directions

Research continues to explore the full therapeutic potential of this compound. Ongoing studies aim to:

- Evaluate long-term effects on glucose metabolism.

- Investigate potential side effects associated with prolonged use.

- Explore combination therapies that may enhance its efficacy.

属性

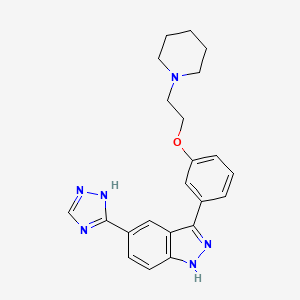

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCLCLBSGGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192650 | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395104-30-0 | |

| Record name | CC-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-401 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CC-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。